molecular formula C21H19FN4O3S B2995821 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 895788-80-4

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide

Cat. No.: B2995821
CAS No.: 895788-80-4
M. Wt: 426.47
InChI Key: QHMBCIUXMQDLCY-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide is a synthetic chemical compound featuring a thiazolo[3,2-b][1,2,4]triazole core, a scaffold recognized in medicinal chemistry research for its potential biological activities. Compounds containing the 1,2,4-triazole moiety are subjects of extensive investigation due to their diverse pharmacological properties, which may include antimicrobial, anti-inflammatory, analgesic, and anticonvulsant effects . The molecular structure of this particular analog, which incorporates a 2-fluorophenyl group and a 3,5-dimethoxybenzamide side chain, is designed for exploration in biochemical and pharmacological studies. Research on similar triazole-fused systems suggests potential utility in developing novel therapeutic agents; for instance, such structures have been explored as inhibitors of specific enzyme systems or as modulators of cellular pathways . This product is intended for laboratory research purposes to further elucidate the structure-activity relationships and mechanisms of action of this class of compounds. It is supplied as a high-purity material characterized by analytical techniques such as NMR and LC/MS to ensure identity and quality. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-28-15-9-13(10-16(11-15)29-2)20(27)23-8-7-14-12-30-21-24-19(25-26(14)21)17-5-3-4-6-18(17)22/h3-6,9-12H,7-8H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMBCIUXMQDLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide is a complex organic compound belonging to the class of triazolothiazole derivatives. These compounds are recognized for their diverse pharmacological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, including its mechanism of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H21FN4O4S
  • Molecular Weight : 456.5 g/mol
  • IUPAC Name : N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide

The structure of this compound allows for interactions with specific molecular targets such as enzymes and receptors, which is crucial for its biological activity.

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide involves its ability to form hydrogen bonds and other interactions with biological targets. This interaction modulates the activity of these targets leading to various pharmacological effects. The compound has shown potential in inhibiting specific enzymes and disrupting cellular processes that are vital for disease progression.

Anticancer Activity

Recent studies have indicated that triazolothiazole derivatives exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds structurally similar to N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide have been tested against various cancer cell lines. For example:
    • MCF-7 (Breast Cancer) : IC50 values were recorded indicating effective inhibition of cell proliferation.
    • HEPG-2 (Liver Cancer) : Certain derivatives showed promising results in reducing cell viability significantly .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Efficacy : Research indicates that derivatives of triazolothiazoles demonstrate activity against several pathogenic bacteria. For example:
    • Compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the range of 16–32 µg/mL .

Research Findings and Case Studies

A comprehensive review of literature reveals several studies focusing on the synthesis and biological evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives:

StudyFindings
Investigated the synthesis pathways and highlighted the anticancer potential against MCF-7 and HEPG-2 cell lines.
Found that certain derivatives had significant antimicrobial activity against M. tuberculosis and other pathogens.
Reported on the design and synthesis of novel derivatives with enhanced biological profiles compared to existing drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The compound’s thiazolo-triazole scaffold distinguishes it from simpler triazole derivatives. For instance, compounds 7–9 (from ) possess 1,2,4-triazole-3-thione cores lacking the fused thiazole ring, resulting in reduced planarity and altered electronic properties .

Substituent Variations

Fluorophenyl Position
  • Target Compound : 2-fluorophenyl at the thiazolo-triazole position.
  • CAS 894043-64-2: 4-fluorophenyl substituent . The fluorine’s position (ortho vs. para) impacts steric and electronic effects.
Methoxybenzamide Groups
  • Target Compound : 3,5-dimethoxybenzamide.
  • CAS 894043-64-2 : 3,4-dimethoxybenzamide .
    The 3,5-substitution pattern creates symmetry, possibly improving crystallinity and solubility compared to the asymmetrical 3,4-dimethoxy analog.

Molecular Weight and Physicochemical Properties

Compound Molecular Weight Fluorophenyl Position Methoxy Substitution
Target Compound Not Reported 2-fluorophenyl 3,5-dimethoxy
CAS 894043-64-2 426.5 4-fluorophenyl 3,4-dimethoxy
Compounds 7–9 ~450–470* 2,4-difluorophenyl N/A (sulfonyl groups)

*Estimated based on structural analogs in .

The higher molecular weight of compounds 7–9 (due to sulfonyl groups) suggests reduced lipophilicity compared to the target compound, which lacks bulky substituents.

Research Implications

While biological data for the target compound are unavailable, structural comparisons highlight critical design considerations:

Fluorine Positioning : Ortho-substitution may enhance metabolic stability compared to para-fluorine analogs due to steric protection of the aromatic ring .

Methoxy Symmetry : The 3,5-dimethoxy arrangement could improve pharmacokinetic profiles by balancing solubility and membrane permeability.

Q & A

Q. What are the common synthetic routes for preparing thiazolo-triazole-benzamide hybrids, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted triazoles with aldehydes or ketones. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst (4–6 hours) yields thiazolo-triazole intermediates. Subsequent coupling with 3,5-dimethoxybenzamide via amide bond formation (e.g., using carbodiimide coupling agents) completes the synthesis. Reaction monitoring via TLC (chloroform:acetone, 3:1) and purification via column chromatography are critical . Optimization focuses on solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., acetic acid vs. H₂SO₄), and temperature to maximize yield and minimize side products like uncyclized intermediates .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Methodological Answer :
  • X-ray crystallography : Resolves bond lengths/angles (e.g., C–C bond precision ≤ 0.006 Å) and confirms bicyclic core geometry. Co-crystallization with intermediates (e.g., thioacetamide derivatives) may be required for unstable intermediates .
  • NMR/IR spectroscopy : ¹H NMR identifies substituent environments (e.g., δ 7.52–7.94 ppm for aromatic protons, δ 3.8–4.2 ppm for methoxy groups). IR confirms amide C=O stretches (~1650–1670 cm⁻¹) and triazole/thiazole ring vibrations (~1500–1600 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (e.g., FAB-MS) validates molecular ion peaks (e.g., m/z 455.5 for C₂₂H₂₁N₃O₆S) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Replicate assays : Use standardized cell lines (e.g., HeLa for cytotoxicity) and control for variables like solvent (DMSO concentration ≤ 0.1%).
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., fluorometric assays) with phenotypic screening (e.g., apoptosis markers) to confirm mechanisms .
  • Structural verification : Re-characterize batches via XRD or NMR to rule out polymorphic or degradation artifacts (e.g., hydrolysis of the methoxy group under acidic conditions) .

Q. What computational strategies are effective for predicting binding modes of this compound to target proteins?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase). Prioritize the thiazole-triazole core as a hydrogen bond acceptor .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Key metrics include RMSD (< 2.0 Å) and binding free energy (MM-PBSA calculations) .
  • QSAR models : Train on analogs with known IC₅₀ values using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?

  • Methodological Answer :
  • Substituent scanning : Systematically vary the 2-fluorophenyl (e.g., replace F with Cl, CF₃) and 3,5-dimethoxy groups (e.g., replace OCH₃ with SCH₃) to map electronic and steric effects.
  • Bioisosteric replacement : Replace the thiazolo-triazole core with oxadiazole or imidazopyridine to assess scaffold flexibility.
  • Selectivity profiling : Screen against off-target kinases (e.g., EGFR, VEGFR2) using competitive binding assays (Kd measurements via SPR) .

Q. What strategies ensure stability during formulation and storage of this compound?

  • Methodological Answer :
  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor via HPLC for degradation products (e.g., demethylation or oxidation).
  • Excipient compatibility : Test with common stabilizers (e.g., mannitol, PVP) in lyophilized formulations. Avoid buffers prone to crystallization (e.g., phosphate at pH 7.4) .
  • Packaging : Use amber glass vials under nitrogen atmosphere to prevent photooxidation and hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Parameter harmonization : Compare reaction scales (e.g., 0.1 mmol vs. 1 mmol), solvent purity (HPLC-grade vs. technical grade), and catalyst sources (e.g., glacial acetic acid vs. commercial HAc).
  • Intermediate trapping : Isolate and characterize key intermediates (e.g., N-substituted thioamides) to identify yield-limiting steps .
  • Reaction kinetics : Use in-situ FTIR or Raman spectroscopy to monitor real-time progress and optimize termination points .

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